
Propyl ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl ammonium bromide is a quaternary ammonium compound with the chemical formula C₃H₇NH₃Br. It is a type of alkyl ammonium bromide where the ammonium ion is substituted with a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl ammonium bromide can be synthesized through the reaction of propylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where propylamine reacts with hydrobromic acid to form this compound and water:
C3H7NH2+HBr→C3H7NH3Br
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where propylamine and hydrobromic acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Propyl ammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The propyl group can undergo oxidation to form propyl alcohol or reduction to form propane.
Decomposition: At high temperatures, this compound can decompose to form propylamine and hydrogen bromide.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or sodium chloride.
Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of propyl chloride or propyl hydroxide.
Oxidation: Formation of propyl alcohol.
Reduction: Formation of propane.
Scientific Research Applications
Propyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ion transport and membrane permeability in biological systems.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl ammonium bromide involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This property makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Methyl ammonium bromide: Similar structure but with a methyl group instead of a propyl group.
Ethyl ammonium bromide: Contains an ethyl group instead of a propyl group.
Butyl ammonium bromide: Contains a butyl group instead of a propyl group.
Uniqueness
Propyl ammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic surfaces.
Properties
Molecular Formula |
C3H10BrN |
|---|---|
Molecular Weight |
140.02 g/mol |
IUPAC Name |
propylazanium;bromide |
InChI |
InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H |
InChI Key |
MVYQJCPZZBFMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH3+].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


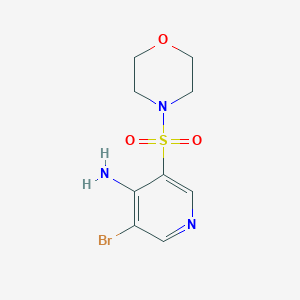
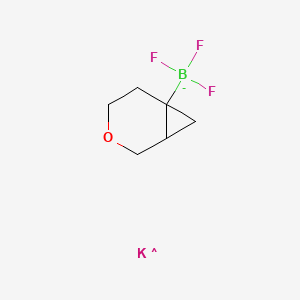
![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
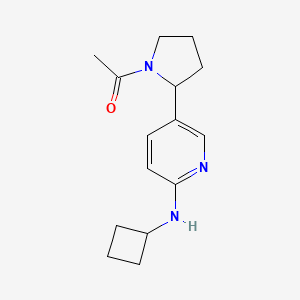

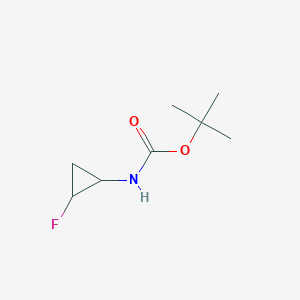
![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)

![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
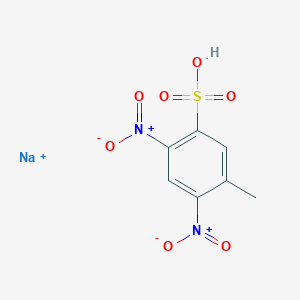

![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
